molecular formula C25H43N5O15 B1494098 Glucosaminylmuramyl-2-alanine-D-isoglutamine CAS No. 97590-38-0

Glucosaminylmuramyl-2-alanine-D-isoglutamine

Cat. No.: B1494098
CAS No.: 97590-38-0
M. Wt: 653.6 g/mol
InChI Key: MXMOFDISXOBSJM-BHACDBBJSA-N
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Description

Glucosaminylmuramyl dipeptide is a compound derived from bacterial cell walls, specifically from peptidoglycan. It is known for its potent immunostimulatory properties, making it a significant molecule in the study of innate immunity. This compound is composed of N-acetylglucosamine and N-acetylmuramic acid linked to a dipeptide consisting of L-alanine and D-isoglutamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucosaminylmuramyl dipeptide typically involves the chemical coupling of N-acetylglucosamine and N-acetylmuramic acid with the dipeptide L-alanine-D-isoglutamine. This process often requires the use of protecting groups to prevent unwanted reactions and the use of coupling reagents such as carbodiimides to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of glucosaminylmuramyl dipeptide may involve fermentation processes using genetically engineered bacteria that overproduce the compound. The compound is then extracted and purified using chromatographic techniques to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: Glucosaminylmuramyl dipeptide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Glucosaminylmuramyl dipeptide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of peptidoglycan fragments.

    Biology: It serves as a tool to investigate the mechanisms of innate immunity and the role of bacterial cell wall components in immune responses.

    Medicine: It is explored for its potential as an immunomodulatory agent in the treatment of infectious diseases, cancer, and autoimmune disorders.

    Industry: It is used in the development of vaccines and adjuvants to enhance immune responses

Mechanism of Action

Glucosaminylmuramyl dipeptide exerts its effects by binding to specific receptors in the immune system, such as nucleotide-binding oligomerization domain-containing protein 2 (NOD2) and Y-box binding protein 1 (YB1). This binding triggers a cascade of signaling events that activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to the production of cytokines and chemokines that mediate immune responses .

Comparison with Similar Compounds

    Muramyl Dipeptide: A simpler form lacking the glucosamine moiety.

    N-acetylmuramyl-L-alanyl-D-isoglutamine: Another peptidoglycan fragment with similar immunostimulatory properties.

Uniqueness: Glucosaminylmuramyl dipeptide is unique due to its enhanced immunostimulatory activity compared to muramyl dipeptide. The presence of the glucosamine moiety contributes to its higher potency in activating immune responses .

Properties

CAS No.

97590-38-0

Molecular Formula

C25H43N5O15

Molecular Weight

653.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C25H43N5O15/c1-8(21(37)30-11(23(39)40)4-5-14(26)34)28-22(38)9(2)42-20-16(29-10(3)33)24(41)43-13(7-32)19(20)45-25-15(27)18(36)17(35)12(6-31)44-25/h8-9,11-13,15-20,24-25,31-32,35-36,41H,4-7,27H2,1-3H3,(H2,26,34)(H,28,38)(H,29,33)(H,30,37)(H,39,40)/t8-,9+,11+,12+,13+,15+,16+,17+,18+,19+,20+,24+,25-/m0/s1

InChI Key

MXMOFDISXOBSJM-BHACDBBJSA-N

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C

Key on ui other cas no.

188123-33-3

Synonyms

glucosaminyl muramyl dipeptide
glucosaminyl-mdp
glucosaminyl-muramyl-dipeptide
glucosaminylmuramyl dipeptide
glucosaminylmuramyl-2-alanine-D-isoglutamine

Origin of Product

United States

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